molecular formula C12H13BrO3 B578168 Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate CAS No. 1253654-65-7

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

Cat. No. B578168
M. Wt: 285.137
InChI Key: GPBUOGKTUHSZDN-UHFFFAOYSA-N
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Description

“Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the molecular formula C12H13BrO3 . It has a molecular weight of 285.14 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C . The boiling point of this compound is not available .

Scientific Research Applications

Chiral Auxiliary in Asymmetric Reformatsky Reactions

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has been utilized as a precursor in the synthesis of (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene. This compound has been effectively employed as a chiral auxiliary in asymmetric Reformatsky reactions, highlighting its significance in stereocontrolled synthetic processes. The chemoenzymatic approach from naphthalene and subsequent utilization in Reformatsky-type reactions exemplify the compound's versatility in stereochemical manipulations in organic synthesis (Orsini et al., 2005).

Synthesis of Natural Product Derivatives

The compound has been used in the enantioselective preparation of diastereoisomeric forms of natural products like 2,15-dihydroxycalamenene and 2-methoxycalamenene. These syntheses start from derivatives of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate, demonstrating its applicability in the synthesis of complex molecular architectures found in nature (Serra, 2015).

Inverse-Electron-Demand Diels–Alder Reactions

The compound has been involved in the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene. This showcases the compound's role in facilitating cycloaddition reactions, a fundamental transformation in synthetic organic chemistry, allowing the construction of complex cyclic structures (Boger & Mullican, 2003).

Synthesis of Tumor Inhibitory and Antioxidant Compounds

Derivatives of Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate have been synthesized and demonstrated to possess tumor inhibitory and antioxidant activities. This underlines the compound's potential as a precursor in the development of pharmacologically active molecules (Hamdy et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) as a precautionary measure .

properties

IUPAC Name

methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-16-12(15)9-6-10(14)7-4-2-3-5-8(7)11(9)13/h6,14H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBUOGKTUHSZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2CCCCC2=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744503
Record name Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate

CAS RN

1253654-65-7
Record name 2-Naphthalenecarboxylic acid, 1-bromo-5,6,7,8-tetrahydro-4-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253654-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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